molecular formula C16H11FN2O2 B15101323 5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide

5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide

Cat. No.: B15101323
M. Wt: 282.27 g/mol
InChI Key: SGWFKTSKUZZKQB-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2-fluorophenyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridin-4-yl Group: The final step involves the formation of the carboxamide linkage with the pyridin-4-yl group, typically through an amide coupling reaction using reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA or KMnO4 under acidic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 under mild conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving furan carboxamides.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide
  • 5-(2-bromophenyl)-N-(pyridin-4-yl)furan-2-carboxamide
  • 5-(2-methylphenyl)-N-(pyridin-4-yl)furan-2-carboxamide

Uniqueness

The presence of the fluorine atom in 5-(2-fluorophenyl)-N-(pyridin-4-yl)furan-2-carboxamide imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its analogs. This makes it a compound of interest for further research and development.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

5-(2-fluorophenyl)-N-pyridin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-13-4-2-1-3-12(13)14-5-6-15(21-14)16(20)19-11-7-9-18-10-8-11/h1-10H,(H,18,19,20)

InChI Key

SGWFKTSKUZZKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=NC=C3)F

Origin of Product

United States

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